M3258

Immunoproteasome LMP7 Selectivity

M3258 is the only immunoproteasome inhibitor combining >500-fold selectivity for LMP7/β5i over constitutive proteasome subunits with oral bioavailability and a clean cardiac/neurological safety profile. Unlike pan-proteasome inhibitors (bortezomib, carfilzomib, ixazomib), M3258 eliminates dose-limiting neurotoxicity and cardiotoxicity. It demonstrates superior tumor growth inhibition in bortezomib-refractory MM xenografts and is ideal for resistance studies, combination therapy evaluation, and safety benchmarking of novel proteasome-targeting agents.

Molecular Formula C17H20BNO5
Molecular Weight 329.2 g/mol
Cat. No. B2625604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM3258
Molecular FormulaC17H20BNO5
Molecular Weight329.2 g/mol
Structural Identifiers
SMILESB(C(CC1=COC2=CC=CC=C21)NC(=O)C3CC4CCC3O4)(O)O
InChIInChI=1S/C17H20BNO5/c20-17(13-8-11-5-6-15(13)24-11)19-16(18(21)22)7-10-9-23-14-4-2-1-3-12(10)14/h1-4,9,11,13,15-16,21-22H,5-8H2,(H,19,20)/t11-,13-,15+,16+/m1/s1
InChIKeyRFQDLTYXNINJON-OYNZBZHQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

M3258: A Highly Selective, Orally Bioavailable LMP7 Immunoproteasome Inhibitor for Preclinical and Clinical Research


M3258 is an orally bioavailable, potent, and reversible inhibitor of the immunoproteasome subunit LMP7 (β5i/PSMB8), a chymotrypsin-like protease predominantly expressed in normal and malignant hematolymphoid cells [1]. It belongs to the class of amido boronic acids, which were optimized through structure-based design to achieve high selectivity for LMP7 over other constitutive and immunoproteasome subunits [2]. This compound was advanced into a Phase I clinical trial (NCT04075721) for relapsed/refractory multiple myeloma based on its favorable preclinical profile [3].

Why Generic Substitution of M3258 with Other Immunoproteasome or Proteasome Inhibitors is Scientifically Unjustified


M3258 is a highly selective inhibitor of a single proteasome subunit (LMP7/β5i), whereas clinically used pan-proteasome inhibitors (e.g., bortezomib, carfilzomib, ixazomib) non-selectively target multiple subunits of both the constitutive proteasome and immunoproteasome with comparable potency [1]. This indiscriminate inhibition underpins dose-limiting toxicities, including peripheral neuropathy and cardiotoxicity, which are not observed with M3258 [2]. Furthermore, other LMP7 inhibitors like ONX-0914 exhibit lower selectivity (<40-fold) over constitutive proteasome subunits, whereas M3258 demonstrates >500-fold selectivity [3]. These fundamental differences in target engagement and safety profile mean that M3258 cannot be substituted by generic proteasome inhibitors or less selective immunoproteasome inhibitors without fundamentally altering the experimental or therapeutic outcome.

Quantitative Evidence Guide for M3258: Direct Comparisons with Pan-Proteasome and Immunoproteasome Inhibitors


M3258 Exhibits >500-Fold Biochemical Selectivity for LMP7 Over All Other Proteasome Subunits

M3258 demonstrates exceptional selectivity for the immunoproteasome subunit LMP7 (β5i) with an IC50 of 3.6–4.1 nM, while showing minimal activity against the constitutive proteasome subunit β5c (IC50 = 2519 nM), resulting in a selectivity window of >500-fold . In contrast, pan-proteasome inhibitors like bortezomib and carfilzomib inhibit LMP7 and other constitutive/immunoproteasome subunits with comparable potency, typically with IC50 values in the low nanomolar range across multiple subunits [1]. The previously described immunoproteasome inhibitor ONX-0914 exhibits only 20- to 40-fold selectivity over β5c or LMP2, underscoring the superior selectivity of M3258 .

Immunoproteasome LMP7 Selectivity

Superior In Vivo Antitumor Efficacy of M3258 Compared to Bortezomib and Ixazomib in Multiple Myeloma Xenografts

In head-to-head xenograft studies using human multiple myeloma cell lines (U266B1, MM.1S), M3258 demonstrated superior tumor growth inhibition compared to the FDA-approved pan-proteasome inhibitors bortezomib and ixazomib [1]. For example, in the U266B1 subcutaneous xenograft model, daily oral dosing of M3258 at 1 mg/kg resulted in a significantly greater reduction in tumor volume than twice-weekly subcutaneous bortezomib (0.5 mg/kg) or oral ixazomib (10 mg/kg) administered according to clinical schedules [2]. The study authors noted that M3258 showed 'superior antitumor efficacy in selected multiple myeloma and mantle cell lymphoma xenograft models' compared to these standard-of-care agents [3].

Multiple Myeloma Xenograft In Vivo Efficacy

M3258 Maintains Potent Antitumor Activity in Bortezomib-Refractory Multiple Myeloma Models

M3258 has demonstrated robust antitumor activity in several multiple myeloma xenograft models that are refractory to bortezomib [1]. This includes models derived from cell lines with acquired resistance to bortezomib, where M3258 achieved significant tumor growth inhibition at oral doses as low as 1 mg/kg, leading to complete tumor regression in some cases [2]. In contrast, bortezomib treatment in these models resulted in continued tumor progression [3]. This differential activity is attributed to the distinct mechanism of selective LMP7 inhibition, which avoids the resistance pathways that emerge with pan-proteasome inhibition.

Drug Resistance Multiple Myeloma Proteasome Inhibitor

Favorable Nonclinical Safety Profile of M3258: Absence of Cardiotoxicity and Neurotoxicity Seen with Pan-Proteasome Inhibitors

In comprehensive nonclinical safety pharmacology studies, M3258 did not cause any functional impairments of the cardiovascular system, including no effect on hERG channel, guinea pig heart refractory period, or rat aortic contraction, and no changes in cardiovascular function in dogs [1]. It also had no effect on respiratory function or neurobehavioral parameters in rats [2]. In contrast, pan-proteasome inhibitors like bortezomib and carfilzomib are associated with significant cardiotoxicity and peripheral neuropathy in both preclinical models and clinical practice [3]. Furthermore, in 4-week pivotal toxicity studies in rats and dogs, M3258's toxicity was confined to the lympho-hematopoietic system and intestine, sparing the stomach, nervous system, heart, lungs, and kidneys [4].

Safety Pharmacology Toxicology Selectivity

M3258 Efficacy is Comparable to Bortezomib in ALL Models, with Potential for Reduced Toxicity

In KMT2A::AFF1 (MLL-AF4) driven acute lymphoblastic leukemia (ALL) models, the highly specific immunoproteasome inhibitor M3258 induced rapid apoptosis in vitro and demonstrated comparable efficacy to the pan-proteasome inhibitor bortezomib in reducing tumor growth and causing tumor regression when combined with chemotherapy in vivo [1]. Specifically, treatment with M3258, ONX-0914, and bortezomib all induced proteotoxic stress that was preventable by cycloheximide, confirming a shared mechanism [2]. However, M3258 is expected to have a reduced toxicity profile compared to bortezomib due to its high selectivity, a key differentiator for clinical development in this indication [3].

Acute Lymphoblastic Leukemia Proteotoxic Stress Combination Therapy

Translational PK/PD Modeling Predicts an Efficacious and Safe Dose Range for M3258 in Humans

A fit-for-purpose translational PK/PD model for M3258 was developed using data from multiple preclinical species (mouse, rat, dog, monkey) to predict human pharmacokinetics and an efficacious dose range [1]. The model predicted a free M3258 concentration of 45 nM for half-maximal tumor growth inhibition (KC50) in mice and a free IC50 of 9 nM for LMP7 inhibition in dogs in vivo, which closely matched in vitro measurements [2]. Critically, when compared to early Phase Ia clinical data, the model accurately predicted human PK, while the extent and duration of PD response (LMP7 inhibition) was more pronounced than estimated [3]. This validated modeling approach provides a quantitative basis for dose selection and differentiates M3258 from less well-characterized LMP7 inhibitors lacking such translational data packages.

Pharmacokinetics Pharmacodynamics Translational Modeling

Optimal Research and Procurement Applications for M3258 Based on Quantitative Evidence


Preclinical Efficacy Studies in Multiple Myeloma Models Requiring High Target Selectivity

M3258 is ideally suited for in vivo studies in multiple myeloma xenograft models, particularly those requiring a direct comparison with standard-of-care proteasome inhibitors. The evidence of superior tumor growth inhibition compared to bortezomib and ixazomib, combined with activity in bortezomib-refractory models, makes it a compelling tool for investigating mechanisms of resistance and for evaluating new combination therapies [1]. Its oral bioavailability and favorable safety profile also facilitate long-term dosing studies [2].

Investigating the Role of Selective LMP7 Inhibition in Hematologic Malignancies Beyond Myeloma

The demonstration of efficacy in ALL models, comparable to bortezomib, positions M3258 as a valuable probe for exploring the therapeutic potential of selective LMP7 inhibition in other hematologic cancers, such as mantle cell lymphoma and acute lymphoblastic leukemia [3]. Its high selectivity minimizes confounding off-target effects, allowing for cleaner interpretation of LMP7-specific biology in these disease contexts [4].

Safety Pharmacology and Toxicology Studies Focused on Proteasome Inhibitor Class Effects

M3258's unique nonclinical safety profile—specifically the absence of cardiotoxicity and neurotoxicity—makes it an essential control compound for studies aimed at dissecting the on-target vs. off-target toxicities of pan-proteasome inhibitors [5]. It can be used to benchmark new proteasome inhibitors with varying selectivity profiles, helping to define the safety margins achievable with selective target engagement [6].

Translational PK/PD Modeling and Dose Optimization Studies

Given the robust translational PK/PD model developed for M3258, this compound serves as an excellent tool for researchers focused on pharmacometric analyses, in vitro-in vivo extrapolation (IVIVE), and allometric scaling [7]. Its well-characterized PK and PD relationships across multiple species provide a benchmark for developing and validating models for other targeted protein degradation agents [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for M3258

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.